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Compound of Interest

Compound Name:
5-(Benzyloxy)-2-

methylphenylboronic acid

Cat. No.: B1527161 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 5-(Benzyloxy)-2-
methylphenylboronic acid

This guide provides a comprehensive analysis of the spectral data for 5-(Benzyloxy)-2-
methylphenylboronic acid (CAS No. 1451391-56-2), a key intermediate in organic synthesis

and drug development.[1][2] As researchers and professionals in the field, a thorough

understanding of a molecule's spectroscopic signature is paramount for structure verification,

purity assessment, and reaction monitoring. This document moves beyond a simple recitation

of data, offering insights into the causal relationships between molecular structure and spectral

output, grounded in established scientific principles.

The methodologies and interpretations presented herein are designed to be self-validating,

providing a robust framework for the spectroscopic characterization of this and related

arylboronic acids.

Molecular Structure and Spectroscopic Overview
5-(Benzyloxy)-2-methylphenylboronic acid is a multifunctional compound featuring a

trisubstituted aromatic ring, a benzyloxy ether linkage, a methyl group, and the critical boronic

acid moiety. Each of these features imparts a distinct and identifiable signature across various

spectroscopic techniques.
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The structural complexity necessitates a multi-pronged analytical approach. Nuclear Magnetic

Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon

framework, Infrared (IR) spectroscopy identifies key functional groups and bonding, and Mass

Spectrometry (MS) confirms the molecular weight and offers insights into fragmentation

patterns.

Caption: Molecular structure of 5-(Benzyloxy)-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For arylboronic acids, both ¹H and ¹³C NMR provide unambiguous evidence of the

substitution pattern and the presence of key functional groups. Due to the quadrupolar nature

of the boron nucleus, ¹¹B NMR can also be a useful tool for studying the hybridization state and

binding interactions of the boronic acid moiety.[3][4]

¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The

chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin

coupling provides information about neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8 - 8.0 Broad Singlet 2H B(OH)₂

The acidic

protons of the

boronic acid are

typically broad

and may

exchange with

residual water in

the solvent. Their

chemical shift is

highly dependent

on concentration

and temperature.

~7.30 - 7.50 Multiplet 5H C₆H₅ (benzyl)

Protons of the

monosubstituted

phenyl ring of the

benzyl group

appear as a

complex multiplet

in their

characteristic

aromatic region.

~7.25 Doublet 1H H-6

This proton is

ortho to the

boronic acid

group and shows

coupling to H-4.

~6.85 Doublet 1H H-4

This proton is

ortho to the

benzyloxy group

and shows

coupling to H-6.

~6.80 Singlet 1H H-3 This proton is

situated between
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the methyl and

benzyloxy

groups and

appears as a

singlet due to a

lack of adjacent

protons for

coupling.

~5.10 Singlet 2H O-CH₂-Ph

The benzylic

protons are

deshielded by

the adjacent

oxygen and

phenyl ring,

appearing as a

sharp singlet.

~2.20 Singlet 3H Ar-CH₃

The methyl

group protons

attached to the

aromatic ring

appear as a

singlet in the

aliphatic region.

Expertise & Causality: The choice of DMSO-d₆ as a solvent is strategic. It is capable of

dissolving the polar boronic acid, and the acidic B(OH)₂ protons are often clearly visible, unlike

in CDCl₃ where they can be very broad or exchange completely. A D₂O exchange experiment

would confirm the assignment of the B(OH)₂ protons, as they would disappear from the

spectrum upon addition of D₂O.[5]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are

indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically

resonate in the 110-160 ppm range.[6]
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Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~158.0 C-5

Aromatic carbon attached to

the electron-donating

benzyloxy group, resulting in a

downfield shift.

~137.5 C-q (benzyl)

Quaternary carbon of the

benzyl group's phenyl ring,

attached to the CH₂ group.

~135.0 C-2
Aromatic carbon bearing the

methyl substituent.

~132.0 C-6
Aromatic carbon ortho to the

boronic acid group.

~128.5 C-m (benzyl)
Meta carbons of the benzyl

group's phenyl ring.

~128.0 C-p (benzyl)
Para carbon of the benzyl

group's phenyl ring.

~127.8 C-o (benzyl)
Ortho carbons of the benzyl

group's phenyl ring.

~120.0 C-1 (C-B)

The carbon attached to the

boron atom often shows a

broad signal due to

quadrupolar relaxation from

the boron nucleus. Its chemical

shift is highly variable.

~118.0 C-4

Aromatic carbon shielded by

the ortho/para directing

benzyloxy group.

~115.0 C-3

Aromatic carbon shielded by

the ortho/para directing

benzyloxy group.
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~69.5 O-CH₂-Ph

The benzylic carbon,

deshielded by the adjacent

oxygen atom.

~20.0 Ar-CH₃
The methyl carbon, appearing

in the typical aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch B(OH)₂

3100 - 3000 Medium Aromatic C-H Stretch Ar-H

2950 - 2850 Medium Aliphatic C-H Stretch -CH₃, -CH₂-

1610, 1580, 1495 Medium-Strong C=C Stretch Aromatic Ring

~1350 Strong B-O Stretch B-O

~1250 Strong
Asymmetric C-O-C

Stretch
Aryl-Alkyl Ether

900 - 675 Strong
C-H Out-of-Plane

Bend
Ar-H

Authoritative Grounding: The interpretation of aromatic IR spectra relies on well-established

correlation tables. The presence of C-H stretches above 3000 cm⁻¹ is a clear indicator of

unsaturation (aromatic or alkene), while the complex pattern in the 1600-1450 cm⁻¹ region is a

hallmark of an aromatic ring.[6][7]
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The

fragmentation pattern observed upon ionization gives valuable structural information.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like

boronic acids.[8]

Trustworthiness & Causality: A significant challenge in the mass spectrometry of boronic acids

is their propensity to undergo dehydration in the gas phase to form cyclic trimers known as

boroxines.[9][10] This can complicate the spectrum, often showing a peak corresponding to the

trimer minus water, in addition to the desired molecular ion. Method development is key to

minimizing this phenomenon.[11]

Expected Data (ESI-MS, Positive Ion Mode):

Molecular Ion: [M+H]⁺ at m/z 243.1

Sodium Adduct: [M+Na]⁺ at m/z 265.1

Loss of Water: [M+H - H₂O]⁺ at m/z 225.1

Major Fragments:

m/z 91.1 (Tropylium ion): This is a very common and stable fragment corresponding to

[C₇H₇]⁺, formed by the cleavage of the benzylic C-O bond.

m/z 151.1: This fragment corresponds to the [M - C₇H₇]⁺ ion, resulting from the loss of the

benzyl group.

Parent Ion
[M+H]⁺

m/z 243.1

Loss of Benzyl Group
[M - C₇H₇]⁺
m/z 151.1

- C₇H₇•

Tropylium Ion
[C₇H₇]⁺
m/z 91.1

Benzylic Cleavage

Loss of Water
[M+H - H₂O]⁺

m/z 225.1

- H₂O
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Click to download full resolution via product page

Caption: Key fragmentation pathways for 5-(Benzyloxy)-2-methylphenylboronic acid in ESI-

MS.

Experimental Protocols
To ensure data reproducibility and integrity, standardized protocols are essential.

General Workflow

Sample Preparation

NMR Analysis IR Analysis MS Analysis

Data Analysis

Weigh ~5-10 mg of
5-(Benzyloxy)-2-methylphenylboronic acid

Dissolve in ~0.7 mL
DMSO-d₆

Prepare KBr pellet or
apply sample to ATR crystal

Dissolve in MeOH/H₂O
with 0.1% Formic Acid

(Concentration ~10 µg/mL)

Acquire ¹H, ¹³C Spectra
(Optional: D₂O exchange)

Process and Interpret Spectra
Correlate data with structure

Acquire IR Spectrum
(4000-400 cm⁻¹)

Infuse into ESI source
and acquire mass spectrum

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

Step-by-Step Methodologies
A. NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR

tube.

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief

period in an ultrasonic bath may aid dissolution.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the probe for optimal magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program, 1024 scans).

D₂O Exchange (Optional): Remove the sample, add 1-2 drops of deuterium oxide (D₂O),

shake well, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

B. IR Spectroscopy (ATR Method)

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a

background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

C. Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a stock solution of the compound in methanol (~1 mg/mL).

Dilute this stock solution with a 50:50 mixture of acetonitrile:water containing 0.1% formic

acid to a final concentration of 1-10 µg/mL. The acid helps promote protonation for positive

ion mode.

Instrument Setup: Calibrate the mass spectrometer using the manufacturer's recommended

standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to

typical values for small molecules.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Spectrum Collection: Acquire the mass spectrum in positive ion mode over a relevant m/z

range (e.g., 50-500 amu).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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